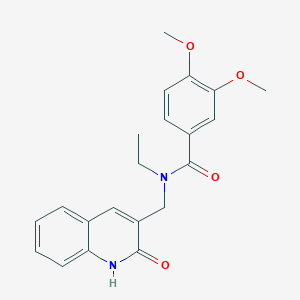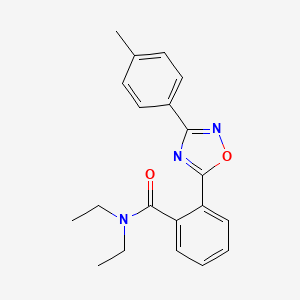
N-allyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-allyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mechanism of Action
The mechanism of action of N-allyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood. However, studies have suggested that it exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It may also act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that contribute to pain and inflammation.
Biochemical and Physiological Effects:
N-allyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have several biochemical and physiological effects. It has been found to reduce pain and inflammation in animal models, and it has also shown cytotoxic effects on cancer cells in vitro. Additionally, it has been found to have antioxidant properties and may protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-allyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its potential as an anti-inflammatory and analgesic agent. It may also have potential as an anti-cancer agent. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in experiments.
Future Directions
There are several future directions for research on N-allyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide. One direction is to further investigate its mechanism of action and optimize its use as an anti-inflammatory and analgesic agent. Another direction is to study its potential as an anti-cancer agent in vivo. Additionally, it may be worthwhile to investigate its potential as an antioxidant and its effects on oxidative stress. Finally, it may be useful to explore the potential of N-allyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide as a lead compound for the development of new drugs with similar properties.
Synthesis Methods
N-allyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide can be synthesized using various methods. One of the methods involves the reaction of 3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid with allylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then treated with butyryl chloride to obtain N-allyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide.
Scientific Research Applications
N-allyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory and analgesic properties, and it has shown promising results in reducing pain and inflammation in animal models. It has also been studied for its potential use as an anti-cancer agent, as it has shown cytotoxic effects on cancer cells in vitro.
properties
IUPAC Name |
4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-prop-2-enylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-3-10-17-14(20)8-5-9-15-18-16(19-22-15)12-6-4-7-13(11-12)21-2/h3-4,6-7,11H,1,5,8-10H2,2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRLEPVAVCMSJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)CCCC(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4-methoxyphenyl)methyl]-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7710447.png)




![2-[(4-Chlorophenyl)methyl-methylsulfonylamino]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B7710477.png)
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-cyclohexylacetamide](/img/structure/B7710484.png)

![3-methoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7710498.png)


![N-(1,6-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide](/img/structure/B7710513.png)